molecular formula C10H15N3O2 B6431973 1-(5-methoxypyrimidin-2-yl)piperidin-3-ol CAS No. 1823002-11-4

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol

Cat. No.: B6431973
CAS No.: 1823002-11-4
M. Wt: 209.24 g/mol
InChI Key: LUUAESVWOYVKID-UHFFFAOYSA-N
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Description

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxypyrimidin-2-yl)piperidin-3-ol typically involves the reaction of piperidine derivatives with methoxypyrimidine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a methoxypyrimidine halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(5-methoxypyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol is unique due to its methoxypyrimidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-9-5-11-10(12-6-9)13-4-2-3-8(14)7-13/h5-6,8,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUAESVWOYVKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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